molecular formula C19H11FN2O3 B14923709 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B14923709
M. Wt: 334.3 g/mol
InChI Key: OUYJPDGBRJIXFT-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the isoxazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . The reaction conditions for this coupling include the use of palladium catalysts, boron reagents, and appropriate bases under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid lies in its combination of the isoxazole ring with fluorophenyl and phenyl groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H11FN2O3

Molecular Weight

334.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C19H11FN2O3/c20-14-9-5-4-8-12(14)17-16-13(19(23)24)10-15(21-18(16)25-22-17)11-6-2-1-3-7-11/h1-10H,(H,23,24)

InChI Key

OUYJPDGBRJIXFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=NO3)C4=CC=CC=C4F

Origin of Product

United States

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